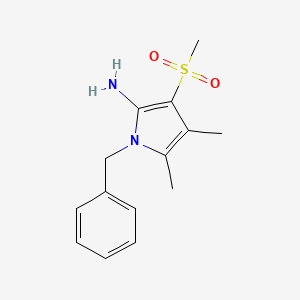

1-Benzyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine

Description

The compound "1-Benzyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine" is a derivative of pyrrole, a five-membered aromatic heterocycle. The pyrrole ring is substituted with various functional groups that can influence its chemical and physical properties, as well as its potential biological activity. The presence of a benzyl group, methyl groups, and a methylsulfonyl group suggests that this compound could be of interest in medicinal chemistry, particularly due to the sulfonyl moiety which is a common feature in many drug molecules.

Synthesis Analysis

The synthesis of related pyrrole derivatives has been explored in several studies. For instance, substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides were synthesized as potential anticancer agents . The synthesis involved the use of mesitylene sulfonyl chloride and various aminating agents to introduce the sulfonyl group into the pyrrole ring. Similarly, 1,4-disubstituted and 1,4,5-trisubstituted 2-[(benzotriazol-1-yl)methyl]pyrroles were prepared from reactions involving primary amines . These methods could potentially be adapted for the synthesis of "1-Benzyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine".

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be complex, with the potential for various isomeric forms. For example, two isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized and characterized by X-ray crystallography . The molecular structure of such compounds is often organized as molecular crystals with hydrogen bonds forming a framework. The electronic structure of these molecules can be investigated using quantum-chemical calculations, which can provide insights into the charge distribution and intramolecular interactions.

Chemical Reactions Analysis

Pyrrole derivatives can undergo a variety of chemical reactions. For instance, the synthesis of 4-aryl-4-methyl- and 4,4-dimethyl-4H-pyrrolo[2,1-c][1,4]benzothiazines involved a cyclization step with hydriodic acid . Additionally, multicomponent reactions have been used to synthesize complex pyrrol-2-ones . These reactions highlight the versatility of pyrrole derivatives in chemical synthesis and the potential to introduce a wide range of substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can vary widely depending on the substituents present on the ring. For example, the synthesis and cyclopropanation of 1,3-bis(styrylsulfonyl)benzene demonstrated the influence of substituents on the spectral properties of the compound . Similarly, the synthesis of 2-substituted 5,6-dimethyl-3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidines showed that the size of the substituent group can significantly affect the potency of the compound as a serotonin receptor antagonist, without a clear correlation with other physicochemical properties .

Scientific Research Applications

Accelerating Effect in Acrylic Bone Cements

Tertiary aromatic amines, including compounds structurally related to "1-Benzyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine," have been investigated for their role as accelerators in the benzoyl peroxide/amine system for curing acrylic resins. This process is crucial for applications such as dental resins and acrylic bone cements. The kinetics, mechanism, activation energy of the reaction, and considerations regarding toxicity, residuals, and leaching relevant to biomedical applications have been reviewed. The impact of environmental temperature on the curing parameters of cements prepared with such amines indicates a significant effect that must be considered in new activator evaluations, particularly concerning thermal trauma associated with the implantation of acrylic bone cements (Vázquez, Levenfeld, & Román, 1998).

Food Safety and Heterocyclic Amines

Heterocyclic aromatic amines (HAAs), related in structure to "1-Benzyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine," are recognized as probable carcinogenic substances formed in meat products during thermal processing. Studies have focused on their analysis, formation, mitigation during food processing, and the implications for food safety from both processing and dietary intake perspectives. These compounds' formation is influenced by factors such as processing temperature, time, and the chemical composition of the meat. Strategies to mitigate their formation include the use of natural or synthetic flavorings, antioxidant-rich marinades, and pre-treatments like microwave heating. The metabolic pathways of HAAs in humans involve various enzymes, highlighting the complexity of their potential health impacts (Chen et al., 2020).

Antimicrobial Potential

p-Cymene, a monoterpene structurally similar to "1-Benzyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine," is found in over 100 plant species and exhibits a range of biological activities, including antimicrobial effects. This property has been extensively investigated due to the pressing need for new antimicrobial substances to combat communicable diseases and the rise in antimicrobial resistance. The antimicrobial activity of p-cymene, either alone or as a major component of plant extracts, has been reviewed, highlighting its potential role in human healthcare and biomedical applications (Marchese et al., 2017).

PFAS Removal by Amine-Functionalized Sorbents

Amine-containing sorbents, which may include compounds like "1-Benzyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine," offer promising solutions for the control of perfluoroalkyl and polyfluoroalkyl substances (PFAS) in water treatment. The effectiveness of these sorbents relies on electrostatic interactions, hydrophobic interactions, and the sorbent's morphology, highlighting the need for a comprehensive understanding of these factors in designing next-generation materials for PFAS removal (Ateia et al., 2019).

properties

IUPAC Name |

1-benzyl-4,5-dimethyl-3-methylsulfonylpyrrol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-10-11(2)16(9-12-7-5-4-6-8-12)14(15)13(10)19(3,17)18/h4-8H,9,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUGCTJKXMJGSBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1S(=O)(=O)C)N)CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363335 | |

| Record name | SBB055793 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine | |

CAS RN |

77444-88-3 | |

| Record name | 4,5-Dimethyl-3-(methylsulfonyl)-1-(phenylmethyl)-1H-pyrrol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77444-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SBB055793 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyloxazolo[4,5-b]pyridine](/img/structure/B1301650.png)

![3-(1H-pyrrol-1-yl)-N'-{(E)-1-[3-(trifluoromethyl)phenyl]ethylidene}-2-thiophenecarbohydrazide](/img/structure/B1301681.png)

![2-(Tert-butyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1301682.png)